molecular formula C16H14N2O3 B1667983 Bendazac CAS No. 20187-55-7

Bendazac

Cat. No. B1667983
CAS RN: 20187-55-7
M. Wt: 282.29 g/mol
InChI Key: BYFMCKSPFYVMOU-UHFFFAOYSA-N
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Description

Bendazac, also known as bendazolic acid, is a nonsteroidal anti-inflammatory drug (NSAID) used for joint and muscular pain . It is an oxyacetic acid with anti-inflammatory, antinecrotic, choleretic, and antilipidaemic properties .


Synthesis Analysis

The principal action of Bendazac is the inhibition of protein denaturation. The synthesis of Bendazac involves the use of chloroacetamide in the alkylation step, followed by acid hydrolysis .


Molecular Structure Analysis

The molecular formula of Bendazac is C16H14N2O3 . The molecular weight is 282.299 g/mol . The IUPAC name is [(1-benzyl-1H-indazol-3-yl)oxy]acetic acid .


Chemical Reactions Analysis

The principal chemical reaction of Bendazac is its ability to inhibit protein denaturation .


Physical And Chemical Properties Analysis

Bendazac has a molar mass of 282.299 g/mol . It has a density of 1.3±0.1 g/cm3, a boiling point of 508.2±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C .

Scientific Research Applications

Antioxidant and Protective Activity

Bendazac has demonstrated significant antioxidant properties and protective activity in various contexts. It has been shown to prevent protein denaturation caused by various agents, including free radicals. Specifically, bendazac can prevent photosensitized hemolysis of intact red blood cells, which is related to damage of membrane proteins and lipids induced by reactive species originating from oxygen (Ciancarelli-Tozzi, Silvestrini & Finazzi-Agro’, 1989). Additionally, bendazac's antioxidant activity is proposed to be due to interaction with protein molecules rather than directly with free radicals.

Inhibition of Protein Glycation

Bendazac has been used as an anti-cataractogenic drug due to its ability to prevent protein denaturation. It has been found to inhibit in vitro glycation of human lens crystallins, a process implicated in cataract formation. Bendazac efficiently inhibits the early stages of protein glycation and the formation of fluorescent advanced glycation products, suggesting a potential therapeutic approach for cataract management (Marques, Ramalho, Pereira & Mota, 1995).

Retinal Damage Protection

Bendazac has been effective in protecting against retinal damage induced by intense light in rats. This suggests potential therapeutic value in conditions such as retinitis pigmentosa and senile macular degeneration, where light exposure plays a role as a co-factor (Scorza Barcellona, Campana, Caranti, D’Onofrio & Silvestrini, 1991).

Topical Activity on Burns

Bendazac has shown efficacy in treating burns and inflammatory responses when applied topically. Its activity has been related to the prevention of protein denaturation, offering potential therapeutic applications in treating heat-induced burns and erythema (Lisciani, Barcellona & Silvestrini, 1971).

Radical Scavenger Activity

Bendazac has radical scavenger activity, which could be beneficial in managing oxidative damage associated with cataract formation and inflammatory disorders. It has been shown to be a strong reacting substrate in chemical oxidizing systems, forming hydroxylated derivatives that scavenge hydroxy radicals (Guglielmotti, Capezzone de Joannon, Cazzolla, Marchetti, Soldo, Cavallo & Pinza, 1995).

Ocular Absorption and Distribution Studies

Studies have been conducted to understand the ocular and systemic absorption of bendazac, particularly focusing on its delivery to various parts of the eye using different vehicles. This research is crucial for optimizing bendazac's therapeutic applications, especially for ocularconditions (Romanelli, Valeri, Morrone, Pimpinella, Graziani & Tita, 1994).

Anti-Inflammatory Effects

Bendazac exhibits anti-inflammatory effects, which have been studied in comparison to corticosteroids. Research has shown that bendazac, alone or in combination with corticosteroids, can be effective in managing various inflammatory responses, offering potential therapeutic benefits in dermatology and other medical fields (Lisciani, Feo, Cioli & Putzolu, 1975).

Effects on Cataract Progression

Several clinical trials have been conducted to assess the efficacy of bendazac in managing cataracts. These studies have shown that bendazac can slow the progression of cataracts by reducing the denaturation of lens proteins. The drug has been evaluated in various forms, including eye drops and oral administration, for its potential to stabilize lens opacification and improve visual acuity (Ponte, Giuffrè & Cuttitta, 2004).

Mechanism of Scavenger-Like Activity

Research has also focused on understanding the mechanism behind bendazac's scavenger-like activity. Studies using EPR spectroscopy have demonstrated that bendazac prevents the denaturation of proteins, such as bovine serum albumin, induced by urea, heat, and free radicals. This suggests that bendazac's protective activity is due to its interaction with protein molecules rather than direct interaction with free radicals (Musci & Silvestrini, 1987).

Clinical Trials in Cataract Management

Clinical trials have been conducted to evaluate bendazac's effectiveness in different types of senile cataracts. These studies, which utilized objective methods such as Scheimpflug photography, have indicated that bendazac lysinecan significantly reduce the progression of light scattering in the lens, indicating its potential in slowing cataract development. These trials provide evidence supporting bendazac's use in the management of various types of senile cataracts (Hockwin, Laser, De Gregorio & Carrieri, 1989).

Safety And Hazards

Bendazac is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is also advised to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

2-(1-benzylindazol-3-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c19-15(20)11-21-16-13-8-4-5-9-14(13)18(17-16)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFMCKSPFYVMOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23255-99-4 (hydrochloride salt)
Record name Bendazac [USAN:INN:BAN:JAN]
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DSSTOX Substance ID

DTXSID1048334
Record name Bendazac
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Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Bendazac seems to elicit an anticataract action by inhibiting the denaturation of ocular lens proteins, although the precise mechanisms by which this action occurs has not yet been formally elucidated - despite there being many proposed mechanisms. In particular, the denaturation of lens proteins may in part be prevented by inhibiting the binding of certain chemicals like cyanates or sugars and 5-hydroxybendazac - the major metabolite of bendazac - has been shown to be capable of inhibiting the glycosylation of lens proteins by sugars like galactose or glucose-6-phosphate in a dose-dependent manner. Moreover, the apparent ability for administered bendazac to elicit free radical scavenger activities due to interactions with protein molecules suggests that the medication may also be able to prevent the oxidation of lens proteins by free radicals in the development of cataracts. Furthermore, bendazac may also be capable of reducing the sulfhydryl group oxidation of lens proteins by the saliva, serum, or urine from patients with cataracts following single dose administration and reduce biological liquid oxidant activity (BLOA) in doing so. Otherwise, it is believed that bendazac also possesses non-steroidal anti-inflammatory actions, as well as analgesic, antipyretic, and platelet-inhibitory effects These effects may be accounted for in part by the substance's capability to inhibit prostaglandin synthesis by inhibiting cyclooxygenase activity in converting arachidonic acid to cyclic endoperoxides - the precursors of prostaglandins.
Record name Bendazac
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Product Name

Bendazac

CAS RN

20187-55-7
Record name Bendazac
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Record name Bendazac [USAN:INN:BAN:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bendazac
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13501
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Record name Bendazac
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Record name Bendazac
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Record name BENDAZAC
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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